molecular formula C12H12BrNS B13262224 4-bromo-N-[(5-methylthiophen-2-yl)methyl]aniline

4-bromo-N-[(5-methylthiophen-2-yl)methyl]aniline

Cat. No.: B13262224
M. Wt: 282.20 g/mol
InChI Key: MVVGFNYCQGAOBL-UHFFFAOYSA-N
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Description

4-bromo-N-[(5-methylthiophen-2-yl)methyl]aniline is an organic compound with the molecular formula C12H12BrNS. It is characterized by the presence of a bromine atom, a thiophene ring, and an aniline group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(5-methylthiophen-2-yl)methyl]aniline typically involves the reaction of 4-bromoaniline with 5-methylthiophene-2-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(5-methylthiophen-2-yl)methyl]aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The nitro group (if present) can be reduced to an amine group.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted anilines.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include primary amines.

Scientific Research Applications

4-bromo-N-[(5-methylthiophen-2-yl)methyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-[(5-methylthiophen-2-yl)methyl]aniline involves its interaction with specific molecular targets. The bromine atom and thiophene ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-[(5-methylthiophen-2-yl)methyl]aniline is unique due to its specific combination of a bromine atom, thiophene ring, and aniline group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C12H12BrNS

Molecular Weight

282.20 g/mol

IUPAC Name

4-bromo-N-[(5-methylthiophen-2-yl)methyl]aniline

InChI

InChI=1S/C12H12BrNS/c1-9-2-7-12(15-9)8-14-11-5-3-10(13)4-6-11/h2-7,14H,8H2,1H3

InChI Key

MVVGFNYCQGAOBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)CNC2=CC=C(C=C2)Br

Origin of Product

United States

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